Product packaging for 2-(1-Methyl-1H-imidazol-2-yl)ethanamine(Cat. No.:CAS No. 87786-06-9)

2-(1-Methyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B1295543
CAS No.: 87786-06-9
M. Wt: 125.17 g/mol
InChI Key: XCKQBMQJPNDJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Overview and Classification as a Heteroarylethylamine

This compound represents a distinctive heteroarylethylamine compound characterized by its molecular formula of C₆H₁₁N₃ and molecular weight of 125.17 grams per mole. The compound is registered under Chemical Abstracts Service number 87786-06-9 and carries the MDL number MFCD06660875. The structural architecture of this compound features a five-membered imidazole ring system directly connected to an ethylamine chain, with a methyl substituent positioned at the nitrogen-1 position of the imidazole ring.

The chemical structure can be represented through its SMILES notation as CN1C=CN=C1CCN, which clearly illustrates the connectivity pattern between the methylated imidazole ring and the ethylamine moiety. This particular arrangement classifies the compound as a member of the 2-arylethylamine family, which encompasses primary amines that possess the general structural formula RCCNH₂, where R represents an organic group. The heteroarylethylamine classification specifically applies due to the presence of the heterocyclic imidazole ring system as the aromatic component.

The compound exhibits basic properties attributable to the amine functional group, enabling participation in various chemical reactions including nucleophilic substitutions and coordination interactions with metal ions. The imidazole ring contributes additional chemical complexity through its aromatic character and the presence of multiple nitrogen atoms, each possessing distinct electronic properties that influence the overall reactivity profile of the molecule.

Property Value Reference
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
CAS Registry Number 87786-06-9
MDL Number MFCD06660875
SMILES Notation CN1C=CN=C1CCN

Historical Context in Imidazole Chemistry

The development of this compound must be understood within the broader historical context of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first synthesized the parent imidazole compound through a reaction involving glyoxal, formaldehyde, and ammonia, initially naming the product glyoxaline. This foundational work established the synthetic methodologies that would later enable the preparation of numerous imidazole derivatives, including compounds with ethylamine substituents.

The historical significance of Debus's discovery extends beyond the initial synthesis, as it demonstrated that heterocyclic compounds containing multiple nitrogen atoms could be constructed through relatively straightforward condensation reactions. Various imidazole derivatives had been discovered as early as the 1840s, but Debus's systematic approach to imidazole synthesis provided the theoretical and practical framework for developing more complex derivatives. The name "imidazole" was subsequently introduced by Arthur Rudolf Hantzsch in 1887, replacing the original glyoxaline designation.

The evolution of imidazole chemistry throughout the late nineteenth and early twentieth centuries led to the recognition of these compounds' importance in biological systems, particularly through the identification of histidine and histamine as naturally occurring imidazole derivatives. This biological relevance drove further research into synthetic imidazole compounds, including those with various substituents that could modify the electronic and steric properties of the parent ring system.

Industrial production of imidazole compounds began in the 1950s, marking a transition from laboratory curiosities to commercially significant chemicals. This industrial development created the infrastructure necessary for producing specialized derivatives such as this compound, which could serve as intermediates in pharmaceutical research or as research chemicals for academic investigations.

Significance in Heterocyclic Organic Chemistry

The significance of this compound in heterocyclic organic chemistry stems from its representation of key structural motifs that demonstrate fundamental principles of nitrogen-containing heterocycle behavior. The compound exemplifies the amphoteric nature characteristic of imidazole derivatives, possessing both basic and acidic properties that arise from the different nitrogen atoms within the ring system. This dual character enables the compound to participate in acid-base equilibria and coordinate with various metal centers, making it valuable for studying coordination chemistry principles.

The aromatic character of the imidazole ring contributes to the compound's stability while maintaining sufficient reactivity for synthetic transformations. The presence of six π electrons distributed across the five-membered ring system satisfies Hückel's rule for aromaticity, providing electronic delocalization that stabilizes the overall structure. This aromatic stability allows for selective functionalization reactions that can introduce additional substituents without disrupting the core ring system.

The compound serves as an important model for understanding tautomeric equilibria in imidazole chemistry, as the ring system can exist in two equivalent tautomeric forms depending on the position of the hydrogen atom on the unsubstituted nitrogen. While the methyl substitution at nitrogen-1 prevents direct tautomerization at that position, the compound still demonstrates the electronic effects that influence tautomeric preferences in related unsubstituted systems.

From a synthetic perspective, this compound represents a valuable intermediate for constructing more complex heterocyclic systems. The ethylamine side chain provides a reactive handle for further functionalization, while the imidazole ring can serve as a coordinating ligand in metal complex formation or as a hydrogen bonding partner in supramolecular assembly processes.

Relationship to Other Imidazole Derivatives

This compound exhibits significant structural and chemical relationships to several important classes of imidazole derivatives, most notably the histamine family of compounds. The compound shares substantial structural similarity with 1-methylhistamine, which serves as a metabolite of histamine formed through N-methylation catalyzed by histamine N-methyltransferase. Both compounds contain methylated imidazole rings connected to ethylamine chains, though they differ in the specific regioisomeric arrangement of the substituents.

The relationship to histamine derivatives places this compound within a broader context of biologically relevant imidazole compounds. 1-Methylhistamine functions as a biomarker for histamine activity and can be measured in urine to assess systemic mastocytosis and other mast cell activation disorders. While this compound represents a different regioisomer, the structural similarities suggest potential for related biological activities or metabolic pathways.

The compound also demonstrates relationships to other synthetic imidazole derivatives that incorporate ethylamine functionalities. For example, compounds such as 2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine represent structural analogs where the direct carbon-carbon bond between the imidazole ring and ethylamine chain is replaced by alternative linking groups. These structural variations allow for systematic investigation of how different connectivity patterns influence the overall properties and reactivity of imidazole-ethylamine hybrid compounds.

The systematic variation of substituent patterns on imidazole rings has led to the development of numerous pharmaceutical agents, including antifungal drugs such as ketoconazole, miconazole, and clotrimazole. While this compound does not directly correspond to these therapeutic agents, it shares the fundamental imidazole pharmacophore that underlies their biological activity. This relationship highlights the importance of imidazole derivatives as privileged structures in medicinal chemistry and drug discovery efforts.

Compound Class Representative Example Key Structural Features Reference
Histamine Metabolites 1-Methylhistamine Methylated imidazole, ethylamine chain
Thioether Analogs 2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine Sulfur-linked ethylamine
Antifungal Agents Ketoconazole, Miconazole Imidazole pharmacophore
Synthetic Intermediates Various substituted imidazoles Functionalized ring systems

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B1295543 2-(1-Methyl-1H-imidazol-2-yl)ethanamine CAS No. 87786-06-9

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKQBMQJPNDJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236627
Record name 1H-Imidazole-2-ethanamine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87786-06-9
Record name 1H-Imidazole-2-ethanamine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087786069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-2-ethanamine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Decarboxylation of Histidine

This method is well-documented and involves the following steps:

  • Preparation of L-Histidine Solution : L-histidine is dissolved in a suitable solvent such as toluene or N,N-dimethylformamide.

  • Catalyst Addition : A catalyst (e.g., cyclohexanone or acetophenone) is added to the solution in amounts ranging from 0.5 to 1.5 mole equivalents relative to L-histidine.

  • Decarboxylation Reaction : The mixture is subjected to a continuous flow reactor at reflux temperature, allowing for efficient conversion of L-histidine to histamine over a residence time of approximately 10 minutes.

  • Formation of Dihydrochloride Salt : The resulting histamine can be treated with hydrochloric acid to form the dihydrochloride salt, which is often desired for its stability and ease of handling.

Multi-Step Synthesis from Chloromethyl Imidazole

This method typically involves two main steps:

  • Nucleophilic Substitution :

    • Starting Material: 2-(Chloromethyl)-1-methyl-1H-imidazole.
    • Reactant: Ethylamine or another amine.
    • Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., sodium hydroxide) in an organic solvent such as diethyl ether.
  • Reduction :

    • After substitution, the product may require reduction using lithium aluminum hydride (LiAlH4) to ensure full conversion to the amine form.
    • This step typically occurs under anhydrous conditions to prevent hydrolysis.

Reaction Conditions and Yields

The yields and conditions for each method vary significantly:

Preparation Method Key Reactants Catalyst/Conditions Yield (%)
Decarboxylation of Histidine L-Histidine Cyclohexanone, Toluene >99%
Multi-Step Synthesis from Chloromethyl Imidazole 2-(Chloromethyl)-1-methyl-1H-imidazole NaOH, Diethyl Ether Varies (50-80%)

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The ethanamine group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-(1-Methyl-1H-imidazol-2-yl)ethanamine serves as a crucial building block in the synthesis of complex molecules. Its unique structure allows for the formation of derivatives that are essential in developing pharmaceuticals and agrochemicals. The compound's reactivity is attributed to its amine group and imidazole ring, which facilitate various chemical reactions such as nucleophilic substitutions and cyclization processes.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activities. Studies have shown that derivatives of imidazole compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. For instance, derivatives have demonstrated efficacy against resistant strains of bacteria, highlighting their therapeutic potential.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. In vitro studies have indicated that it may protect neuronal cells from oxidative stress-induced damage.

Medicinal Chemistry

Drug Development
Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its interactions with biological targets make it a valuable candidate for creating new therapeutic agents aimed at treating various conditions, including infections and neurological disorders .

Case Study: Anticancer Activity
A notable study demonstrated that certain derivatives of this compound exhibited significant anticancer activity against specific cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells while sparing normal cells, suggesting a targeted approach to cancer therapy.

Industrial Applications

Catalysis
In industrial chemistry, this compound is utilized as a catalyst in various reactions due to its ability to stabilize transition states. Its application in green chemistry processes aligns with current trends towards sustainable manufacturing practices.

Cosmetic Formulations
The compound's properties are also being explored in cosmetic formulations. Its ability to enhance skin penetration and stability makes it an attractive ingredient for topical applications. Research has shown that formulations containing this compound can improve the delivery of active ingredients through the skin barrier .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs in the Imidazole-Ethanamine Family

The following compounds share structural similarities with 2-(1-Methyl-1H-imidazol-2-yl)ethanamine but differ in substituents, functional groups, or applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications
2-(1H-Imidazol-1-yl)ethanamine hydrochloride 154094-97-0 C₅H₁₀ClN₃ 147.61 Non-methylated imidazole; hydrochloride salt Intermediate in drug synthesis
(1H-Imidazol-2-yl)methanamine hydrochloride 138799-95-8 C₄H₈ClN₃ 133.58 Methanamine backbone; non-methylated Ligand in metal complexes
2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride 1185438-89-4 C₆H₁₂ClN₃S 193.70 Thioether group replaces methylene bridge Antimicrobial and antitumor research
25I-NBOMe 919797-19-6 C₁₈H₂₂INO₃ 427.29 Substituted phenyl ring; methoxy groups Psychedelic research (serotonin receptor agonist)
1-[2-(1H-Benzimidazol-2-yl)ethanamine]-thioxanthone N/A C₂₂H₁₈N₂OS 358.46 Thioxanthone scaffold; benzimidazole group P-glycoprotein inhibition (anticancer drug resistance reversal)

Biological Activity

2-(1-Methyl-1H-imidazol-2-yl)ethanamine, also known as methylimidazole ethylamine , is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activities, synthesis methods, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H11N3C_6H_{11}N_3, with a molecular weight of 125.17 g/mol. The compound features an imidazole ring, which is known for its role in many biological systems and drug design.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Properties

  • The compound has shown potential antimicrobial activity against various bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating its versatility as an antimicrobial agent.

2. Antitumor Activity

  • Preliminary studies have indicated that derivatives of imidazole, including this compound, may possess antitumor properties. These compounds can interfere with cancer cell proliferation and induce apoptosis in certain cancer cell lines.

3. Anti-inflammatory Effects

  • Some findings suggest that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

4. Enzyme Inhibition

  • The compound acts as a ligand for various enzymes and receptors, suggesting its utility in drug design for enzyme inhibitors or receptor modulators.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activity.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, which could explain its potential effects on neurological pathways.

Synthesis Methods

Several synthetic routes exist for the preparation of this compound:

Common Synthetic Route:

  • Alkylation of 1-methylimidazole with ethylene oxide in the presence of a base (e.g., potassium carbonate) in an organic solvent like acetonitrile at room temperature yields the desired product.

Industrial Production:

  • Continuous flow reactors are used for efficient synthesis at scale, optimizing reaction conditions to maximize yield and purity.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways
Enzyme InhibitionActs as a ligand for various enzymes

Notable Research Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated the effectiveness of this compound against resistant bacterial strains, suggesting its potential application in treating infections caused by antibiotic-resistant bacteria.
  • Cancer Research : In vitro studies have shown that the compound can significantly reduce cell viability in specific cancer types, indicating its potential as a lead compound for developing new anticancer drugs.

Q & A

Basic: What are the optimal synthetic routes for 2-(1-Methyl-1H-imidazol-2-yl)ethanamine in laboratory settings?

Answer:
The compound is commonly synthesized via substitution reactions. For example, in patent applications, it replaces amines like tert-butyl (2-aminoethyl)carbamate in multi-step protocols. A typical procedure involves:

Precursor Activation : Reacting imidazole derivatives with halogenated intermediates (e.g., chloromethylphenyl compounds).

Amine Substitution : Using this compound as a nucleophile in SN2 reactions under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Purification : Column chromatography or recrystallization to isolate the product .
Key Considerations : Reaction efficiency depends on solvent polarity, temperature, and steric hindrance. Yields are typically moderate (50–70%) and require optimization of stoichiometry .

Basic: What safety precautions are necessary when handling this compound?

Answer:
The compound poses multiple hazards, as classified by GHS:

  • Acute Toxicity (Oral, Category 4) : Use fume hoods and avoid ingestion (H302).
  • Skin/Irritation (Category 2) : Wear nitrile gloves and lab coats (H315).
  • Eye Damage (Category 2A) : Safety goggles are mandatory (H319).
  • Respiratory Irritation (Category 3) : Use respiratory protection in poorly ventilated areas (H335).
    First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation or ingestion .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the imidazole ring (δ 6.8–7.2 ppm for protons; δ 120–135 ppm for carbons) and the ethylamine chain (δ 2.5–3.5 ppm for CH₂ groups).
    • MS : Molecular ion peak at m/z 125.17 (C₆H₁₁N₃⁺) .
  • X-ray Crystallography :
    • Software : SHELXL refines bond lengths (e.g., Cu–N bonds: 1.976–2.173 Å in coordination complexes) .
    • Key Metrics : Compare bond angles and torsional parameters to confirm structural integrity .

Advanced: How does this compound act as a ligand in transition metal complexes?

Answer:
The compound’s imidazole nitrogen and ethylamine chain enable versatile coordination modes:

  • Monodentate Binding : Imidazole-N binds to metals (e.g., Cu²⁺) in square-planar or octahedral geometries.
  • Bridging Ligand : Connects metal centers in polynuclear complexes.
    Case Study : In copper complexes, Cu–N bond lengths range from 1.976–2.173 Å, with apical bonds elongated due to Jahn-Teller distortions. These complexes are studied for catalytic or redox activity .
    Methodological Tip : Use UV-Vis (d-d transitions) and EPR to confirm metal-ligand interactions .

Advanced: What strategies resolve contradictions in reactivity data across different studies?

Answer:
Discrepancies in reaction outcomes (e.g., yield, byproducts) may arise from:

Purity of Starting Materials : Impurities in the amine or electrophile (e.g., 4-(chloromethyl)phenyl derivatives) alter reaction pathways.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may cause side reactions.

Temperature Control : Exothermic reactions require precise thermal management to avoid decomposition.
Resolution : Reproduce experiments with rigorously purified reagents and standardized conditions. Cross-validate using HPLC or GC-MS .

Advanced: What is the compound’s role in synthesizing bioactive analogs or pharmaceutical intermediates?

Answer:
The ethylamine-imidazole scaffold is a precursor for bioactive molecules:

  • Histamine Analogs : Structural similarity to 1-Methylhistamine (CAS 501-75-7) enables studies on receptor binding (e.g., H₃/H₄ subtypes) .
  • Coordination-Based Therapeutics : Metal complexes (e.g., Cu, Zn) are explored for antimicrobial or anticancer activity .
    Synthetic Example : React with aromatic aldehydes to form Schiff bases, which are screened for enzyme inhibition (e.g., cyclooxygenase) .

Advanced: How to design experiments to study the compound’s stability under varying pH and temperature?

Answer:

  • pH Stability :
    • Acidic Conditions : Monitor degradation via HPLC at pH 2–4 (simulated gastric fluid).
    • Basic Conditions : Assess imidazole ring hydrolysis at pH 9–12.
  • Thermal Stability :
    • TGA/DSC analysis (25–300°C) to identify decomposition thresholds.
    • Accelerated aging studies (40–60°C) predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.